ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
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Overview
Description
Ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is an intriguing compound known for its complex structure and versatile applications across various fields. This molecule combines unique functional groups and structural motifs, making it a subject of interest in both synthetic chemistry and applied sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate can be synthesized through a multi-step organic synthesis process, involving the following key steps:
Formation of the imidazo[2,1-f]purine core:
React 6,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-1H-pyrimidine with benzylamine in the presence of a suitable catalyst to form the imidazo[2,1-f]purine intermediate.
Benzylation and acylation reactions:
Benzylate the intermediate using benzyl chloride and a base such as potassium carbonate.
Acylate the compound with ethyl bromoacetate under basic conditions to yield the final product.
Industrial Production Methods: For large-scale production, these steps can be optimized using continuous flow chemistry techniques and automated reactors to ensure consistency, high yield, and purity. Scalability and cost-effectiveness are key considerations in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to introduce new functional groups.
Reduction: Reduction reactions can modify its existing functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to alter the compound's structural motifs.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or sodium hydride for nucleophilic substitution.
Major Products: These reactions typically yield derivatives with altered functional groups, enhancing the compound's versatility for different applications.
Scientific Research Applications
Chemistry: This compound is studied for its potential in creating novel organic frameworks and for use as an intermediate in synthesizing other complex molecules.
Biology: Ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate exhibits interesting biological activities, making it a candidate for drug development and biochemical research.
Medicine: The compound's unique structure allows it to interact with various biological targets, offering potential therapeutic benefits in treating certain diseases.
Industry: It can serve as a precursor for advanced materials and specialized chemicals used in various industrial applications.
Mechanism of Action
Mechanism of Effects: Ethyl 2-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate exerts its effects through specific molecular interactions. These include binding to enzymes or receptors, which in turn modulates biochemical pathways.
Molecular Targets and Pathways: The compound primarily targets purine-related pathways and has been shown to interact with enzymes involved in nucleotide metabolism. This interaction can influence cell proliferation, making it a valuable molecule for cancer research and therapy.
Comparison with Similar Compounds
Ethyl 2-(3-methyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
Ethyl 2-(3-benzyl-1,6-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
Ethyl 2-(3-phenyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate
Each of these compounds shares a core structure with slight variations, influencing their chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-(2-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-5-30-16(27)12-24-13(2)14(3)26-17-18(22-20(24)26)23(4)21(29)25(19(17)28)11-15-9-7-6-8-10-15/h6-10H,5,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKFUZVUQHFMST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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